molecular formula C11H19NO4 B131198 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester CAS No. 133938-45-1

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Cat. No.: B131198
CAS No.: 133938-45-1
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
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Description

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester (C₁₁H₂₁NO₂, MW 199.26) is a cyclohexane-derived ester featuring a nitromethyl (-CH₂NO₂) substituent. It is structurally characterized by a cyclohexane ring fused to an acetic acid ethyl ester backbone, with the nitromethyl group imparting significant electron-withdrawing properties. This compound is of interest in pharmaceutical synthesis, particularly as a precursor to bioactive molecules like gabapentin (1-(aminomethyl)cyclohexaneacetic acid) via reduction of the nitro group . Isotopically labeled derivatives (e.g., deuterated versions, C₁₁H₁₃D₆NO₄, MW 235.31) are utilized in analytical and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester typically involves the esterification of (1-Nitromethylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

(1-Nitromethylcyclohexyl)acetic acid+EthanolAcid Catalyst(1-Nitromethylcyclohexyl)acetic acid ethyl ester+Water\text{(1-Nitromethylcyclohexyl)acetic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (1-Nitromethylcyclohexyl)acetic acid+EthanolAcid Catalyst​(1-Nitromethylcyclohexyl)acetic acid ethyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This helps in driving the reaction to completion by shifting the equilibrium towards the ester formation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester can undergo hydrolysis in the presence of an acid or base to yield (1-Nitromethylcyclohexyl)acetic acid and ethanol.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst like palladium.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: (1-Nitromethylcyclohexyl)acetic acid and ethanol.

    Reduction: (1-Aminomethylcyclohexyl)acetic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is characterized by the presence of a nitromethyl group attached to a cyclohexaneacetic acid ethyl ester backbone. This structure contributes to its reactivity and suitability for various chemical transformations.

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

  • This compound serves as an important intermediate in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain. The conversion involves several steps, including Michael addition reactions and subsequent reductions, which utilize this compound as a precursor .

2. Neuropharmacological Research

  • Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have explored its potential to modulate neurotransmitter release and neuronal excitability, making it a candidate for further investigation in neurological disorders .

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

  • The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitutions and reductions. These transformations are crucial for developing more complex structures in pharmaceutical chemistry .

2. Versatile Reaction Pathways

  • It can participate in diverse reaction pathways, including:
    • Nucleophilic Addition: The nitro group can be reduced to an amine, allowing further functionalization.
    • Esterification Reactions: The ethyl ester can be hydrolyzed or transesterified, providing access to different carboxylic acid derivatives .

Case Study 1: Synthesis of Gabapentin

  • Objective: To develop an efficient synthetic route for gabapentin using this compound.
  • Methodology: The synthesis involves a multi-step process where the compound undergoes Michael addition with nitromethane followed by reduction steps.
  • Results: The process yielded high purity levels (over 95%) with significant yields (up to 70%) of gabapentin hydrochloride, demonstrating the effectiveness of using this ester as an intermediate .

Case Study 2: Neuroprotective Properties

  • Objective: To evaluate the neuroprotective effects of compounds derived from this compound.
  • Methodology: In vitro studies assessed the impact on neuronal cell lines exposed to oxidative stress.
  • Results: Compounds showed reduced cell death and improved cell viability, indicating potential therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester largely depends on the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Ethyl (1-Hydroxycyclohexyl)acetate (C₁₀H₁₈O₃, MW 186.25)

  • Substituent : Hydroxyl (-OH) instead of nitromethyl.
  • Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.
  • Synthesis: Prepared via β-hydroxy ester formation using ethyl acetate and cyclohexanone under basic conditions (lithium bis(trimethylsilyl)amide) .
  • Applications : Intermediate in organic synthesis; lacks nitro-related reactivity .

1-Nitrosocyclohexyl Acetate (C₈H₁₃NO₃, MW 171.20)

  • Substituent: Nitroso (-NO) group.
  • Properties : Nitroso derivatives are prone to dimerization and redox reactions. Less stable than nitro analogues.
  • Relevance : Used in nitrosocarbonyl-mediated syntheses but distinct from nitromethyl-containing compounds in reactivity .

Gabapentin (1-(Aminomethyl)cyclohexaneacetic Acid, C₉H₁₇NO₂, MW 183.24)

  • Substituent: Aminomethyl (-CH₂NH₂) instead of nitromethyl.
  • Applications : Anticonvulsant and analgesic drug. Synthesized via catalytic hydrogenation of nitromethyl precursors like 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester .
  • Safety : Pharmacopeial standards require ≥98% purity, highlighting stringent synthetic controls .

Functional Group Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Reactivity/Applications References
This compound -CH₂NO₂ C₁₁H₂₁NO₂ 199.26 Precursor to gabapentin; nitro reduction
Ethyl (1-Hydroxycyclohexyl)acetate -OH C₁₀H₁₈O₃ 186.25 β-hydroxy ester synthesis
1-Nitrosocyclohexyl Acetate -NO C₈H₁₃NO₃ 171.20 Nitrosocarbonyl intermediates
Gabapentin -CH₂NH₂ C₉H₁₇NO₂ 183.24 Anticonvulsant drug
Allyl Cyclohexaneacetate Allyl ester C₁₁H₁₈O₂ 182.26 Flavoring agent (e.g., roasted filbert)

Biological Activity

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, linked to an acetic acid ethyl ester moiety. This unique structure suggests potential biological activities, particularly due to the reactivity of the nitro group, which can undergo various transformations in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant research findings.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 133938-45-1

The biological activity of this compound primarily stems from its functional groups:

  • Nitro Group : Can be reduced to an amine, which may interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
  • Ester Group : Can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit significant biological activity. The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Details
Antimicrobial Activity Studies suggest that the nitro group may impart antimicrobial properties, making it a candidate for further exploration in treating infections.
Anticancer Potential Preliminary investigations indicate possible anticancer effects, warranting further studies to elucidate mechanisms and efficacy.
Enzyme Inhibition Potential interactions with specific enzymes could lead to therapeutic applications in various diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that derivatives of nitro compounds often show promising antimicrobial activity. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : A study focused on the cytotoxic effects of nitro-containing compounds revealed that this compound showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Mechanistic Insights : Investigations into the mechanism revealed that the reduction of the nitro group plays a pivotal role in its biological activity. The resulting amine derivative demonstrated increased interaction with cellular targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structure Biological Activity
1-(Nitromethyl)cyclohexyl Acetic Acid Methyl EsterSimilar structure with a methyl ester groupExhibits similar antimicrobial properties but reduced efficacy compared to ethyl ester derivative.
1-(2-Nitrophenyl)ethanolContains a phenolic structureKnown for strong anticancer activity; comparison indicates structural influence on activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester?

Methodological Answer: Synthesis typically involves cyclohexane ring functionalization. A two-step approach is common:

Nitromethylation : Introduce the nitromethyl group via Henry reaction (nitro-aldol) using nitroalkanes and aldehydes under basic conditions (e.g., K₂CO₃ in ethanol) .

Esterification : React the intermediate with ethyl chloroacetate in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form the ethyl ester.
Key variables to optimize include solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C for nitroalkane activation), and stoichiometric ratios. Monitor progress via TLC or GC-MS to identify byproducts and adjust conditions .

Q. How should researchers safely handle intermediates like brominated cyclohexane derivatives during synthesis?

Methodological Answer: Brominated intermediates (e.g., (Bromomethyl)cyclohexane) require stringent safety protocols:

  • Ventilation : Use fume hoods to prevent inhalation of volatile bromides.
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Neutralize spills with sodium bicarbonate or activated carbon.
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm nitromethyl (-CH₂NO₂) and ester (-COOEt) groups. Compare chemical shifts with PubChem data for analogous cyclohexane derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1540 cm⁻¹) stretches.
  • HPLC : Assess purity using a C18 column with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can contradictory NMR data arising from conformational isomerism be resolved?

Methodological Answer: Cyclohexane rings exhibit chair/boat conformers, causing signal splitting in NMR. Strategies include:

  • Variable Temperature NMR : Cool samples to –40°C to slow ring flipping, simplifying splitting patterns.
  • 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to assign axial/equatorial substituents.
  • Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts for different conformers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What experimental design principles apply to optimizing nitromethylation yield?

Methodological Answer: Employ a Design of Experiments (DoE) approach:

  • Factors : Solvent (polar aprotic vs. protic), base strength (K₂CO₃ vs. DBU), and nitroalkane stoichiometry.
  • Response Variables : Yield (gravimetric analysis) and selectivity (GC-MS).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) can model nonlinear relationships between temperature and reaction time .

Q. How can researchers validate the mechanism of ester hydrolysis under acidic conditions?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis rates via pH-stat titration under varying H⁺ concentrations.
  • Isotope Labeling : Use ¹⁸O-labeled water in H₂SO₄ to track oxygen incorporation into the carboxylic acid product (analyzed via HRMS).
  • Computational Evidence : Simulate transition states using molecular dynamics to identify rate-determining steps (e.g., protonation of the ester carbonyl) .

Q. What strategies address discrepancies between theoretical and experimental X-ray crystallography data?

Methodological Answer:

  • Refinement Protocols : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms.
  • Twinned Crystals : Apply TwinRotMat or PLATON to deconvolute overlapping diffraction patterns.
  • Validation Tools : Check CIF files with checkCIF (IUCr) to identify geometry outliers (e.g., bond angles >5° from ideal values) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in synthesis?

Methodological Answer:

  • Control Charts : Track yield and purity across batches using Shewhart charts (3σ limits) to detect outliers.
  • Multivariate Analysis (MVA) : Apply PCA (Principal Component Analysis) to NMR/GC-MS datasets, identifying variables contributing to variability (e.g., solvent purity, humidity) .

Q. What methods confirm the absence of toxic byproducts in reaction mixtures?

Methodological Answer:

  • LC-MS/MS : Screen for halogenated or nitroaromatic byproducts using MRM (Multiple Reaction Monitoring) modes.
  • Ames Test : Assess mutagenicity of isolated fractions using Salmonella typhimurium strains TA98/TA100 .

Q. Literature & Theoretical Integration

Q. How can researchers align their findings with existing literature on nitromethyl cyclohexane derivatives?

Methodological Answer:

  • Systematic Review : Use SciFinder or Reaxys to compile data on analogous compounds (e.g., substituent effects on ring strain).
  • Meta-Analysis : Compare kinetic parameters (e.g., activation energy) across studies using random-effects models to account for methodological heterogeneity .

Properties

IUPAC Name

ethyl 2-[1-(nitromethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-16-10(13)8-11(9-12(14)15)6-4-3-5-7-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXXMLNOGLTXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456239
Record name (1-Nitromethylcyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133938-45-1
Record name (1-Nitromethylcyclohexyl)acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.8 g (0.088 mol) of the cyclohexylideneacetic acid ethyl ester produced according to 1.1 were dissolved in 50 ml of tetrahydrofuran, 7.11 ml (0.132 mol) of nitromethane and 88 ml of tetrabutylammonium fluoride (1 molar in tetrahydrofuran) were added under a nitrogen atmosphere and refluxed for 20 hours. After cooling, the mixture was diluted with 50 ml of water and extracted three times with dieethyl ether. The organic phase was washed with 10 wt. % aqueous potassium hydrogensulfate solution and then washed with water, dried over magnesium sulfate and evaporated. (1-Nitromethylcyclohexyl)acetic acid ethyl ester was obtained as an orange-yellow oily liquid. The yield amounted to 19.8 g (98% of theoretical).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
7.11 mL
Type
reactant
Reaction Step Two
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88 mL
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reactant
Reaction Step Two
Quantity
50 mL
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solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 64.72 g (0.469 mole) potassium carbonate suspended in 469.5 mL dimethyl sulphoxide is measured in, during the course of 1 to 2 hours at 95° C., a solution of 158 g, (0.939 mole) ethyl cyclohexylideneacetate and 85.94 g (1.408 mole) nitromethane. After completion of the addition, stirring is continued at 95° C. for 2 to 3 hours. Subsequently, with ice-water cooling, the reaction solution is acidified with about 150 mL concentrated hydrochloric acid and diluted with 1.5 L of water. The resultant phases are separated and the aqueous phase is extracted several times with petroleum ether. The combined organic phases are washed neutral with water and dried over anhydrous sodium sulphate. The solvent is subsequently distilled off in a vacuum. 190.3 g Ethyl 1-nitromethyl-cyclohexaneacetate in the form of an oil are obtained; yield 88.4% of theory. Composition according to HPLC: 90% of the desired product of Step 2 and 6% ethyl cyclohexylideneacetate (Step 1).
Quantity
64.72 g
Type
reactant
Reaction Step One
Quantity
0.939 mol
Type
reactant
Reaction Step Two
Quantity
85.94 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
469.5 mL
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solvent
Reaction Step Six
Name
Quantity
1.5 L
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solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

98.15 g (1.00 mole) Cyclohexanone are mixed with 35.4 g (1.05 mole) ethyl phosphonate and mixed at 25° to 30° C. with 66.1 g (1.04 mole) potassium hydroxide powder (content 88%). The reaction mixture is further stirred for 30 minutes and successively mixed with 150 mL dimethyl sulphoxide and 86.0 g (1.41 mole) nitromethane. This solution is added dropwise at 110° to 115° C. over 35 minutes to a suspension of 64.7 g (0.47 mole) potassium carbonate in 470 mL dimethyl sulphoxide. Then stirring is continued for 2 to 3 hours and the reaction mixture is mixed with water and subsequently extracted several times with n-hexane. The combined organic phases are washed with water, dried over anhydrous sodium sulphate and the solvent then distilled off in a vacuum. 191.5 g ethyl 1-nitromethyl-1-cyclohexaneacetate in the form of an oil are obtained (yield 83% of theory). Composition according to HPLC: 88.7% of the product of Step 2 and 6.3% of the product of Step 1.
Quantity
98.15 g
Type
reactant
Reaction Step One
Name
ethyl phosphonate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
64.7 g
Type
reactant
Reaction Step Three
Quantity
470 mL
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
150 mL
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

16.8 g (0.1 mole) Ethyl cyclohexylideneacetate, 9.2 g, (0.15 mole) nitromethane and 0.64 g (0.01 mole) potassium hydroxide (content 88%) in 40 mL dimethyl sulphoxide are stirred for 2 hours at 100° C. The reaction mixture is worked up analogously to Example 2 to give 20.5 g ethyl 1-nitromethyl-1-cyclohexaneacetate (89.4% of theory). According to GC., the content is 82.8% and 10.2% of starting compound and 4.1% of by-product are obtained (see Example 3).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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